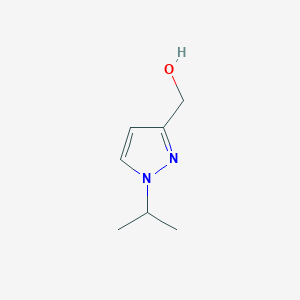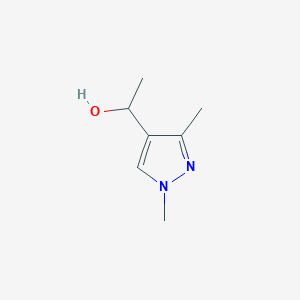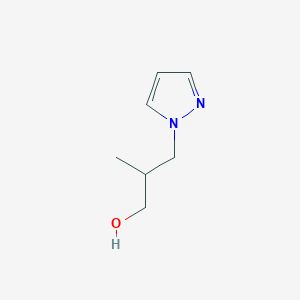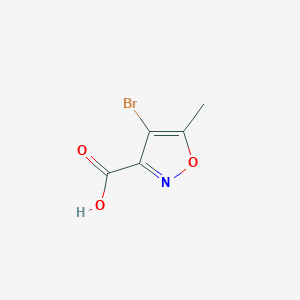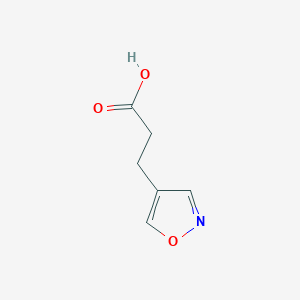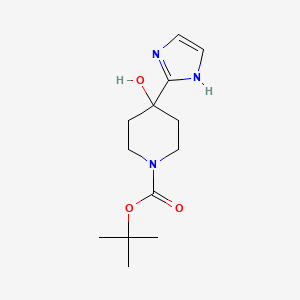
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound used for R&D purposes . It is also known as Bilastine impurity .
Synthesis Analysis
The synthesis of potential impurities of bilastine, a well-tolerated, nonsedating H1 receptor antihistamine, has been described . The synthesis involves the formation of several impurities, including 2-amino-2-methylpropyl 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl)phenyl]-2-methyl propanoate (bilastine open-ring ester) and 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl) ethyl) phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) .Molecular Structure Analysis
The molecular formula of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .Chemical Reactions Analysis
During the manufacturing of bilastine, the formation of 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl)ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) was identified at a level of 0.05–0.15% by HPLC .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 497.1±38.0 °C, and its predicted density is 1.184±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediates
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib intermediates, demonstrating its critical role in the preparation of compounds with potential anticancer properties (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt]. Additionally, the chemical has been involved in the development of molecules designed for antibacterial and anthelmintic activities, indicating its versatility in drug development (Sanjeevarayappa et al., 2015)[https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt].
Chemical Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies, aiming to explore its properties and potential applications further. Research has shown its use in creating novel compounds through diverse synthetic routes, with detailed characterization including spectral and X-ray diffraction studies to confirm its structure (Didierjean et al., 2004)[https://consensus.app/papers/tertbutyl-didierjean/4c023ac1a921529ba965c8a3bf2bbaad/?utm_source=chatgpt]. Such studies underscore the compound's significance in the field of organic chemistry and materials science.
Biological Activity and Application
Though direct applications in biological systems or therapeutic uses for tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate itself were not found, derivatives and related compounds have been evaluated for various biological activities. The research has mainly focused on the synthesis and potential application of related compounds, indicating the broader relevance of this compound in synthesizing biologically active molecules (Emandi et al., 2018)[https://consensus.app/papers/fluorescent-imidazolebased-chemosensors-detection-emandi/66f1980f2d6d52c594a04cd381a0bac5/?utm_source=chatgpt].
Structural Studies and Derivatives
Further structural analyses, including X-ray diffraction studies, have provided detailed insights into the molecular configuration of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. These studies are crucial for understanding the compound's interaction potential and stability, which are essential for its application in more complex chemical syntheses and potential pharmaceutical applications (Dhanalakshmi et al., 2018)[https://consensus.app/papers/structure-hirshfeld-surface-analysis-dhanalakshmi/a5732dbab74a50a2bffc4ed7318a39b2/?utm_source=chatgpt].
Safety And Hazards
It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
Imidazole, a component of this compound, has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, compounds containing imidazole moiety may have potential for future drug development .
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUXQAPBSMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

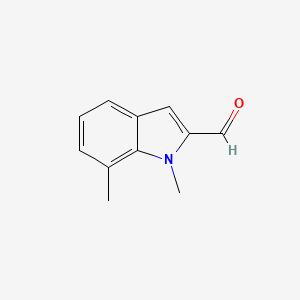
amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)




